molecular formula C10H7BrO2S B1601675 Methyl 3-bromobenzo[b]thiophene-2-carboxylate CAS No. 34128-30-8

Methyl 3-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1601675
CAS No.: 34128-30-8
M. Wt: 271.13 g/mol
InChI Key: XFONNRDVFHFOGX-UHFFFAOYSA-N
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Description

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the third position and a carboxylate ester group at the second position of the benzo[b]thiophene ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-bromobenzo[b]thiophene-2-carboxylate involves the bromination of benzo[b]thiophene followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The resulting bromobenzo[b]thiophene is then reacted with methanol and a suitable acid catalyst to form the ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds.

    Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity is often related to its ability to interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFONNRDVFHFOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481885
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34128-30-8
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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